molecular formula C11H22O2 B14207689 4-Hydroxyundecan-6-one CAS No. 821799-90-0

4-Hydroxyundecan-6-one

Cat. No.: B14207689
CAS No.: 821799-90-0
M. Wt: 186.29 g/mol
InChI Key: JLHYGVAOTFZPGL-UHFFFAOYSA-N
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Description

4-Hydroxyundecan-6-one is a synthetic beta-hydroxy ketone compound of interest in organic chemistry and chemical biology research. Compounds within this structural class serve as key intermediates in organic synthesis. The structure features a hydroxyl group on the beta-carbon relative to the carbonyl group, a motif present in molecules with diverse biological activities . For instance, beta-hydroxy ketones can act as inhibitors for specific protein targets, such as Peptidyl-prolyl cis-trans isomerase FKBP1A . Furthermore, molecules with similar hydroxy-ketone backbones and medium-length alkyl chains are of significant interest in microbiology, as they function as signaling molecules in bacterial quorum-sensing pathways . Researchers may explore this compound for its potential as a synthetic precursor, its role in studying intermolecular interactions, or its applicability in material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821799-90-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-hydroxyundecan-6-one

InChI

InChI=1S/C11H22O2/c1-3-5-6-8-11(13)9-10(12)7-4-2/h10,12H,3-9H2,1-2H3

InChI Key

JLHYGVAOTFZPGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(CCC)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxyundecan 6 One

Chemoenzymatic Synthetic Routes to 4-Hydroxyundecan-6-one

Chemoenzymatic synthesis represents a powerful strategy for the production of complex molecules like this compound, combining the versatility of chemical reactions with the high selectivity of biocatalysts. mdpi.com This approach is particularly valuable for establishing stereocenters with high precision, a critical aspect in the synthesis of enantiomerically pure compounds. mdpi.comnih.gov

A notable chemoenzymatic route to (2R)-2-hydroxyundecan-6-one has been developed, showcasing the effective integration of enzymatic and chemical steps. thieme-connect.com The synthesis commences with the kinetic resolution of a racemic nitrile precursor, followed by a series of chemical transformations to yield the target molecule with high enantiomeric purity. thieme-connect.comresearchgate.net This method underscores the potential of combining biocatalysis with traditional organic synthesis to access chiral building blocks that are otherwise difficult to obtain. thieme-connect.comrsc.org

Biocatalytic Principles in Stereoselective Formation

The cornerstone of the chemoenzymatic synthesis of chiral this compound is the application of biocatalysis to achieve stereoselectivity. frontiersin.org Enzymes, due to their intricate three-dimensional structures, can differentiate between enantiomers or create a specific stereoisomer from a prochiral substrate. nih.govmdpi.com

In the synthesis of (2R)-2-hydroxyundecan-6-one, the key stereoselective step is the kinetic resolution of racemic 5-hydroxyhexanenitrile. thieme-connect.com This resolution is catalyzed by Pseudomonas cepacia lipase (B570770) immobilized on ceramics (PS-C), which selectively acetylates one enantiomer, allowing for the separation of the two. thieme-connect.com This enzymatic acetylation proceeds with high enantioselectivity, yielding (5R)-acetoxy-hexanenitrile with 94% enantiomeric excess (ee). thieme-connect.com The high degree of stereoselectivity is a hallmark of enzyme catalysis and is fundamental to producing the final product with high optical purity. nih.govnih.gov The absolute configuration of the final product, (R)-6, was confirmed through chemical correlation with a known compound, (5R)-methyl-5-pentanolide. thieme-connect.com

The effectiveness of biocatalysts in creating stereocenters is a significant advantage over many traditional chemical methods, which can often result in racemic mixtures or require complex and costly chiral auxiliaries. nih.gov

Optimization of Enzyme-Mediated Reactions

In the synthesis of (2R)-2-hydroxyundecan-6-one, the optimization of the kinetic resolution step was a key focus. thieme-connect.com The use of vinyl acetate (B1210297) as the acyl donor and n-hexane as the solvent were identified as optimal conditions for the Pseudomonas cepacia lipase-catalyzed acetylation. thieme-connect.com This specific combination resulted in a high enantiomeric excess (94% ee) and a high yield (94%) of the desired (5R)-acetoxy-hexanenitrile. thieme-connect.com The choice of an immobilized enzyme, in this case on ceramics, often enhances stability and reusability, which are important considerations for industrial applications. mdpi.com

Table 1: Key Data for the Chemoenzymatic Synthesis of (2R)-2-Hydroxyundecan-6-one

Step Reactant Catalyst/Reagent Product Yield Enantiomeric Excess (ee)
Kinetic Resolution Racemic 5-hydroxyhexanenitrile Pseudomonas cepacia lipase (PS-C), Vinyl acetate (5R)-acetoxy-hexanenitrile 94% 94%

Base-Catalyzed Aldol (B89426) Condensation Strategies for this compound

Base-catalyzed aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to β-hydroxy carbonyl compounds. byjus.commagritek.com This reaction involves the reaction of an enolate ion with a carbonyl compound. byjus.com The formation of the enolate is facilitated by a base that abstracts an acidic α-hydrogen from a carbonyl compound. iitk.ac.in

The synthesis of this compound can be envisioned through a retrosynthetic analysis of the aldol addition product, which would involve the disconnection of the carbon-carbon bond between the alpha and beta carbons relative to the carbonyl group. This suggests that this compound could be formed from the reaction of an appropriate aldehyde and a ketone. youtube.com

Reactant Scope and Cross-Condensation Dynamics (Aldehyde and Ketone Reactants)

The aldol condensation can be performed as a self-condensation, where two molecules of the same aldehyde or ketone react, or as a crossed-aldol condensation between two different carbonyl compounds. byjus.comtcu.edu In the context of synthesizing this compound, a crossed-aldol reaction is necessary.

A significant challenge in crossed-aldol condensations is controlling the reaction to favor the desired product, as a mixture of four different products can potentially form when both reactants have α-hydrogens. byjus.com To achieve a selective synthesis of this compound, one of the reactants should ideally lack α-hydrogens, thus being unable to form an enolate and acting solely as the electrophile. byjus.com Alternatively, reaction conditions can be chosen to favor the formation of one enolate over the other. youtube.com

For the synthesis of this compound, a plausible set of reactants would be butanal and 2-heptanone. In this scenario, both reactants possess α-hydrogens. To control the reaction, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could be used to selectively deprotonate one of the carbonyl compounds, forming a specific enolate which can then react with the other carbonyl compound. youtube.com

Heterogeneous and Homogeneous Catalytic Systems (e.g., Alkali and Alkaline Earth Metal Hydroxides/Alkoxides)

Both homogeneous and heterogeneous catalysts can be employed for base-catalyzed aldol condensations. rsc.org Homogeneous catalysts, such as sodium hydroxide (B78521), potassium hydroxide, and sodium ethoxide, are dissolved in the reaction medium and are generally highly active and selective. iitk.ac.ineolss.net However, their separation from the product mixture can be challenging. rsc.orgnih.gov

Heterogeneous catalysts, on the other hand, are in a different phase from the reactants and products, which simplifies their recovery and reuse. nih.govsavemyexams.com Examples of heterogeneous bases that could be applied to aldol condensations include alkali and alkaline earth metal hydroxides or alkoxides supported on solid materials. mdpi.com While often more stable and easily recyclable, heterogeneous catalysts may exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org

The choice between a homogeneous and heterogeneous system depends on the specific requirements of the synthesis, balancing factors like reaction rate, selectivity, and process economics. nih.gov For the synthesis of this compound, a homogeneous base like sodium hydroxide in an alcoholic solvent is a common and effective choice for promoting the aldol reaction. magritek.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst Phase Same phase as reactants Different phase from reactants
Activity/Selectivity Generally high Can be lower
Catalyst Separation Often difficult and costly Generally simple
Reusability Challenging Often straightforward

| Industrial Application | More limited | Widely used |

Solvent Effects and Reaction Medium Engineering (e.g., Water Content Control)

The solvent plays a crucial role in the outcome of an aldol condensation, influencing reaction rates, equilibria, and product distribution. rsc.orgrepositorioinstitucional.mx The choice of solvent can affect the solubility of reactants and catalysts, the stability of intermediates like the enolate, and the rate of subsequent dehydration reactions. rsc.org

In base-catalyzed aldol reactions, protic solvents like water or alcohols are commonly used. byjus.com The presence of water is particularly important. While the aldol addition is often reversible, the subsequent dehydration to form an α,β-unsaturated carbonyl compound can drive the reaction to completion. tcu.edu Controlling the water content can therefore be a strategy to favor either the β-hydroxy carbonyl product or the enone. tcu.edu To isolate the β-hydroxy carbonyl product, such as this compound, it is generally advisable to avoid high temperatures and excess base, which promote dehydration. tcu.edu

Reaction medium engineering, which involves the careful selection and manipulation of the solvent system, can be used to optimize the synthesis. researchgate.net For instance, using a solvent in which the desired product is sparingly soluble can lead to its precipitation, shifting the equilibrium and simplifying purification. The use of deep eutectic solvents has also been explored as a green reaction medium for related reactions. mdpi.com

Process Intensification: Batch vs. Continuous Flow Synthesis of this compound

Process intensification in chemical synthesis refers to the development of innovative equipment and techniques that offer significant improvements over conventional methods. mdpi.com For the synthesis of this compound, a β-hydroxy ketone, the choice between traditional batch processing and modern continuous flow chemistry represents a critical decision in process design, impacting efficiency, safety, and scalability.

Batch Synthesis involves combining all reactants in a single vessel and allowing the reaction to proceed for a set time under controlled conditions. labmanager.comnih.gov This method is common in laboratory settings for research and development due to its flexibility. labmanager.com

Continuous Flow Synthesis , in contrast, involves continuously pumping reactants through a reactor, where they mix and react. nih.govstolichem.com This approach is gaining traction in pharmaceutical and fine chemical manufacturing for its enhanced control and efficiency. labmanager.commonash.edu

The key distinctions and advantages of each method as they would apply to the synthesis of this compound are outlined below.

Key Comparative Parameters:

ParameterBatch SynthesisContinuous Flow Synthesis
Process Control Stepwise addition and in-situ adjustments are possible. labmanager.comPrecise control over reaction time, temperature, and mixing. labmanager.com
Heat & Mass Transfer Limited by the vessel's surface-area-to-volume ratio, which can lead to temperature gradients. kilolabs.comSuperior heat and mass transfer due to high surface-area-to-volume ratio in small channels. kilolabs.comresearchgate.net
Safety Larger volumes of reactants and potential for thermal runaway in exothermic reactions pose higher risks. stolichem.comSmaller reaction volumes minimize risks, especially with hazardous reagents or exothermic processes. labmanager.comstolichem.com
Scalability Scaling up often requires redesigning the reactor and can be complex. stolichem.comScaling up is typically achieved by increasing the flow rate or running the system for longer periods. labmanager.comstolichem.com
Productivity & Efficiency Downtime between batches for cleaning and setup reduces overall productivity. stolichem.comContinuous operation eliminates downtime, leading to higher productivity and efficiency. labmanager.comstolichem.com
Footprint & Cost Requires a larger operational footprint. kilolabs.com More cost-effective for small-scale, infrequent production. labmanager.comSmaller equipment footprint. kilolabs.com Higher initial setup cost but more cost-effective for large-scale production. labmanager.comkilolabs.com

For the production of this compound, a transition from batch to continuous flow could offer significant process intensification. The enhanced thermal control in flow reactors is particularly advantageous for managing the heat generated during the formation of the β-hydroxy ketone, potentially leading to higher yields and fewer byproducts. kilolabs.com Furthermore, the automation capabilities of flow systems can ensure consistent product quality, which is crucial in industrial manufacturing. kilolabs.com

Alternative and Emerging Synthetic Pathways to this compound

While traditional aldol-type reactions are a staple for synthesizing β-hydroxy ketones, research into alternative and more efficient pathways is ongoing. These emerging methods often focus on improving selectivity, reducing steps, and utilizing more benign reagents.

Biocatalytic Approaches: Enzymes offer a highly selective and environmentally friendly route to chiral molecules. For the synthesis of α-hydroxy ketones, which are structurally related to this compound, several biocatalytic strategies have been developed and could be adapted. acs.org

Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes can catalyze the formation of enantiopure α-hydroxy ketones from simple aldehydes. acs.org

Hydrolases: Lipases can be used for the kinetic resolution of racemic mixtures of hydroxy ketones, achieving high enantiomeric excess. acs.org

Redox Biocatalysis: Whole-cell systems or isolated enzymes can perform selective oxidations of diols or reductions of diketones to yield enantiopure hydroxy ketones. acs.org

Catalytic C-H Bond Activation/Oxygenation: Directly functionalizing C-H bonds is a powerful strategy for creating more efficient synthetic routes. pnas.org Palladium-catalyzed methods have been developed for the oxygenation of unactivated sp³ C-H bonds, which could potentially be applied to precursors of this compound to introduce the hydroxyl group with high regioselectivity. organic-chemistry.org

Photoredox Catalysis: Visible-light-induced reactions are an emerging area in green chemistry. Photoredox catalysis can enable unique transformations under mild conditions. nih.gov For instance, a catalyst-free, visible-light-induced O-H insertion reaction has been developed for producing α-hydroxy esters from diazo compounds, which could potentially be adapted for ketone synthesis. organic-chemistry.org Translating such batch reactions to continuous flow systems can overcome scalability issues related to light penetration. nih.gov

Mechanochemistry: Reactive extrusion, a mechanochemical technique, uses mechanical force to activate chemical reactions in a continuous flow manner. unito.it This solvent-free method has been successfully used for various organic syntheses, including condensations and Michael additions, which are relevant to the formation of the this compound backbone. unito.it

Sustainable Chemistry Considerations in this compound Production

The principles of green and sustainable chemistry aim to minimize the environmental impact of chemical processes. journalirjpac.comresearchgate.net For the production of this compound, several key considerations can enhance its sustainability profile.

Atom Economy and Waste Prevention: A primary goal is to design synthetic methods that maximize the incorporation of all reactant materials into the final product. acs.org Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations, which generate byproducts. pnas.org Evaluating the atom economy of different synthetic routes to this compound is a crucial first step.

Green Chemistry Metrics: Several metrics can be used to quantify the "greenness" of a chemical process. pnas.orgnih.gov

E-Factor: Relates the weight of waste produced to the weight of the desired product. pnas.orgacs.org

Process Mass Intensity (PMI): A broader metric that includes all materials used (solvents, reagents, process aids) in ratio to the final product weight. acs.orgnih.gov

Reaction Mass Efficiency (RME): Provides a comprehensive mass balance of a chemical process. pnas.orgnih.gov

The following table illustrates how different metrics could be applied to evaluate a hypothetical synthesis of this compound.

Illustrative Green Chemistry Metrics for a Synthetic Step:

MetricFormulaSignificance for this compound Synthesis
Atom Economy (MW of product / Σ MW of reactants) x 100%A higher percentage indicates less waste is generated from the reactants. acs.org
E-Factor Total Waste (kg) / Product (kg)A lower E-Factor signifies a more sustainable process with less waste. pnas.org
Process Mass Intensity (PMI) Total Mass in Process (kg) / Product (kg)Helps identify opportunities to reduce solvent and auxiliary material usage. acs.orgnih.gov

Safer Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. qut.edu.au The ideal synthesis of this compound would utilize non-toxic, renewable solvents or, even better, be conducted under solvent-free conditions. epa.gov The use of catalytic reagents is preferable to stoichiometric ones as they are used in smaller quantities and can often be recycled. acs.org

Energy Efficiency and Renewable Feedstocks: Manufacturing processes should be designed for energy efficiency, with reactions conducted at ambient temperature and pressure where possible. reagent.co.uk Furthermore, exploring the use of renewable feedstocks derived from biomass, such as from food supply chain waste, instead of petroleum-based starting materials, is a key aspect of sustainable chemistry. wordpress.com

Reduction of Derivatives: Sustainable synthetic pathways aim to minimize the use of protecting groups and other temporary modifications, which add steps and generate waste. reagent.co.uk The use of highly selective catalysts, such as enzymes, can often eliminate the need for protecting groups. acs.org

By integrating these sustainable chemistry principles, the production of this compound can be optimized to be not only efficient and economical but also environmentally responsible.

Chemical Transformations and Reactivity Profile of 4 Hydroxyundecan 6 One

Dehydration to α,β-Unsaturated Ketone Derivatives

The dehydration of β-hydroxy ketones to form α,β-unsaturated ketones is a common and synthetically useful transformation. libretexts.orglibretexts.orglibretexts.orglumenlearning.com This reaction is typically achieved under either acidic or basic conditions, often with heating. libretexts.orglumenlearning.comyoutube.com The driving force for this elimination is the formation of a thermodynamically stable conjugated system. libretexts.orglibretexts.org

Mechanistic Investigations of Dehydration

The mechanism of dehydration depends on the reaction conditions. youtube.com

Base-Catalyzed Dehydration: Under basic conditions, the reaction proceeds through an enolate intermediate. A base removes a proton from the α-carbon, forming an enolate, which then eliminates the β-hydroxyl group to form the α,β-unsaturated ketone. lumenlearning.comyoutube.com

Acid-Catalyzed Dehydration: In the presence of acid, the hydroxyl group is protonated to form a good leaving group (water). Subsequent removal of an α-proton by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the double bond in conjugation with the carbonyl group. libretexts.org

Mechanistic studies on the dehydration of similar β-hydroxy ketones have shown that the reaction can sometimes lead to a mixture of α,β- and β,γ-unsaturated ketones. researchgate.net However, the α,β-unsaturated isomer is generally the major product due to its higher thermodynamic stability.

Catalytic Approaches for Selective Dehydration

Various catalytic methods have been developed for the selective dehydration of β-hydroxy ketones. These methods aim to improve yields, selectivity, and reaction conditions.

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) have been used to catalyze the dehydrative heterocyclization of protected γ-hydroxy-α,β-unsaturated ketones to form furans, a reaction that proceeds via in situ deprotection followed by dehydration. rsc.org Strong acids are also used to promote the dehydration of β-hydroxyketones to α,β-unsaturated ketones, sometimes by heating during the initial addition reaction. google.com

Lewis Acid Catalysis: Lewis acids can also promote dehydration. For instance, the combination of cerium(III) chloride heptahydrate and sodium iodide in refluxing acetonitrile (B52724) has been shown to be effective for the dehydration of β-hydroxy ketones and esters, yielding the (E)-isomers in good yields. organic-chemistry.orgorganic-chemistry.org

Metal-Catalyzed Domino Reactions: In some cases, dehydration is part of a domino reaction sequence. For example, a cheap and non-toxic salt, MgCl₂, has been shown to catalyze a domino dehydration/intermolecular ketone-ene reaction, where the alcohol precursor is dehydrated in situ to an alkene that then participates in the subsequent reaction. nih.gov

Reduction Chemistry of 4-Hydroxyundecan-6-one

The reduction of this compound can target either the carbonyl group or a carbon-carbon double bond if the molecule has been previously dehydrated.

Selective Carbon-Carbon Double Bond Hydrogenation

The selective hydrogenation of the C=C double bond in an α,β-unsaturated ketone to yield a saturated ketone is a valuable transformation. mdpi.com This can be challenging as the carbonyl group is also susceptible to reduction. acs.org

Catalytic Hydrogenation: Various metal catalysts are employed for this purpose.

Manganese Catalysis: A well-defined Mn(I) pincer complex has been reported for the highly chemoselective hydrogenation of the C=C double bond in α,β-unsaturated ketones, showing compatibility with a range of functional groups. acs.org

Copper Catalysis: Non-toxic, non-noble metal-based Cu/SiO₂ catalysts are effective and highly selective in the hydrogenation of α,β-unsaturated ketones under mild conditions. mdpi.com

Palladium Catalysis: Palladium-based catalysts, sometimes used with a poisoning agent like Ph₂S, can achieve high selectivity for the hydrogenation of the C=C double bond. mdpi.com

Nickel Catalysis: Nickel catalysts, such as Ni₂B, have also been used for the selective hydrogenation of α,β-unsaturated ketones. researchgate.net

Table 1: Catalysts for Selective C=C Double Bond Hydrogenation in α,β-Unsaturated Ketones

Catalyst SystemSubstrate TypeKey FeaturesReference(s)
(PCNHCP)Mn(CO)2Hα,β-Unsaturated ketonesHigh chemoselectivity, mild conditions acs.org
Cu/SiO₂α,β-Unsaturated ketones, esters, and sulfonesNon-toxic, non-noble metal, mild conditions mdpi.com
Pd/C with Ph₂SChalconesHigh selectivity with poisoning agent mdpi.com
Ni₂Bα,β-Unsaturated ketones with hydroxyaryl substituentsHigh selectivity researchgate.net

Chemoselective Carbonyl Group Reduction

The chemoselective reduction of the carbonyl group in a hydroxy ketone to form a diol is another important transformation. The presence of the hydroxyl group can influence the stereochemical outcome of the reduction.

Hydride Reagents:

Sodium Borohydride (NaBH₄): This is a common reagent for ketone reduction. In the presence of chelating agents or under specific conditions, its selectivity can be controlled. cdnsciencepub.com For example, Zn(BH₄)₂ can be used for the reduction of carbonyl compounds. redalyc.org

Tetramethylammonium Triacetoxyborohydride: This mild reducing agent can reduce acyclic β-hydroxy ketones to their corresponding anti-diols with high diastereoselectivity. researchgate.net

Red-Al: This reagent is effective for the chelation-controlled reduction of acyclic acetal-protected α-hydroxy ketones, yielding predominantly 1,2-anti-diols. organic-chemistry.orgnih.gov

Samarium Diiodide (SmI₂): This reagent provides a convenient method for the stereoselective reduction of β-hydroxy ketones to anti-1,3-diols. acs.org

Catalytic Transfer Hydrogenation: This method offers an alternative to metal hydrides and molecular hydrogen. Ruthenium trichloride (B1173362) in combination with a hydrogen donor can efficiently and selectively reduce aldehydes and 1,2-diketones, while aryl ketones may remain unchanged. d-nb.info

Table 2: Reagents for Chemoselective Carbonyl Reduction of Hydroxy Ketones

ReagentSubstrateProduct StereochemistryReference(s)
Tetramethylammonium triacetoxyborohydrideAcyclic β-hydroxy ketonesanti-diols researchgate.net
Red-AlAcetal-protected α-hydroxy ketones1,2-anti-diols organic-chemistry.orgnih.gov
Samarium Diiodide (SmI₂)β-Hydroxy ketonesanti-1,3-diols acs.org
NaBH₄ / Albuminβ-Hydroxyketonesanti-1,3-diols rsc.org
Zn(BH₄)₂Carbonyl compoundsAlcohols redalyc.org

Stereochemical Control in Derivatization Reactions of this compound

The stereochemistry of derivatization reactions of γ-hydroxy ketones like this compound is crucial for the synthesis of complex molecules with defined three-dimensional structures. The existing stereocenter at C-4 can direct the stereochemical outcome of subsequent reactions at the carbonyl group or other positions.

Chelation Control: The hydroxyl group can coordinate to a metal center, leading to a rigid cyclic intermediate that directs the approach of a reagent from a specific face.

Titanium and Boron Chelates: The use of TiCl₄ or BCl₃ as chelating agents in the reduction of β-hydroxy ketones leads to the formation of syn-1,3-diols with high diastereoselectivity. acs.org

Clemmensen Reduction: The reduction of chiral γ-hydroxy ketones using amalgamated zinc and hydrochloric acid (Clemmensen reduction) has been shown to proceed with retention of configuration at the carbinol carbon atom. rsc.org

Enzyme-Catalyzed Reactions: Enzymes can offer high levels of stereocontrol. For instance, the chemoenzymatic synthesis of (2R)-2-hydroxyundecan-6-one has been reported, demonstrating the utility of enzymes in establishing specific stereochemistry. sorbonne-universite.frresearchgate.net

Dynamic Kinetic Resolution: In some cases, a dynamic kinetic resolution can be employed to control remote stereochemistry, as demonstrated in the asymmetric hydrogen borrowing alkylation of racemic linear precursors to form γ-substituted ketones. d-nb.info

The ability to control the stereochemistry during the derivatization of this compound would be highly dependent on the choice of reagents and reaction conditions, with chelation control and enzymatic methods offering powerful strategies for achieving high stereoselectivity.

Other Key Functional Group Manipulations

The bifunctional nature of this compound, possessing both a secondary alcohol and a ketone, allows for a variety of selective chemical transformations beyond simple oxidation or reduction. These manipulations are crucial for its use in complex organic synthesis, enabling the modification of one functional group while preserving the other, or the conversion of the functional groups into other synthetically useful moieties. Key manipulations include dehydration to form α,β-unsaturated ketones, protection/deprotection of the hydroxyl and ketone groups, and stereospecific conversion of the alcohol to an ester.

Dehydration to α,β-Unsaturated Ketones

The dehydration of β-hydroxy ketones is a fundamental transformation that yields synthetically valuable α,β-unsaturated ketones. In the case of this compound, this reaction produces (E)-undec-4-en-6-one. This elimination reaction can be accomplished under both acidic and basic conditions, though modern methods often employ milder and more selective reagents to avoid side reactions.

One of the most effective modern reagents for this transformation is Martin's sulfurane, diphenylbis(α,α-bis(trifluoromethyl)benzyloxy)sulfurane. This reagent is known for its ability to effect the dehydration of alcohols under neutral and mild conditions, often at room temperature or below. acs.orgenamine.net The reaction proceeds via an E1 or E2 elimination mechanism, depending on the substrate. ukessays.com For secondary alcohols like this compound, the process is highly efficient. enamine.net The general procedure involves adding a solution of Martin's sulfurane to the β-hydroxy ketone in a suitable solvent like dichloromethane (B109758). cdnsciencepub.com

Traditional acid-catalyzed dehydration is also a viable, though sometimes less selective, method. A patent describes the formation of (e)-undec-4-en-6-one from this compound, indicating the feasibility of this transformation. ru.nl

Table 1: Reagents for Dehydration of this compound

Reagent Typical Conditions Product Notes
Martin's Sulfurane CH₂Cl₂, Room Temp, ~30 min (E)-undec-4-en-6-one Mild, neutral conditions with high yields. enamine.netcdnsciencepub.com
Acid Catalyst (e.g., H₂SO₄, TsOH) Heat (E)-undec-4-en-6-one A classic method; potential for side reactions. ru.nl

Protection and Deprotection Strategies

Selective manipulation of either the ketone or the hydroxyl group often requires the temporary protection of the other.

Protection of the Hydroxyl Group: The secondary hydroxyl group can be readily protected as a silyl (B83357) ether. This is a common strategy to prevent its participation in reactions targeting the ketone moiety. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base such as imidazole (B134444) or triethylamine. organicreactions.org The stability of the resulting silyl ether towards various reaction conditions depends on the steric bulk of the silyl group, with the general order of stability being TMS < TBDMS < TIPS. organicreactions.org Deprotection is reliably achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). organicreactions.org

Table 2: Protection of the Hydroxyl Group as a Silyl Ether

Protecting Group Reagent Base/Solvent Typical Deprotection
Trimethylsilyl (TMS) TMSCl Imidazole / DMF K₂CO₃ / MeOH or mild acid
tert-Butyldimethylsilyl (TBDMS) TBDMSCl Imidazole / DMF TBAF / THF or HF·Pyridine
Triisopropylsilyl (TIPS) TIPSOTf 2,6-Lutidine / CH₂Cl₂ TBAF / THF

Data derived from general procedures for silyl ether formation. organicreactions.org

Protection of the Ketone Group: The ketone can be protected as a cyclic acetal (B89532) (or ketal) to allow for selective reactions at the hydroxyl group. The most common method involves reacting the ketone with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water using a Dean-Stark apparatus. acs.orgchemrxiv.org This protection is robust under basic and nucleophilic conditions. Deprotection is readily accomplished by treatment with aqueous acid. acs.orgresearchgate.net Care must be taken during deprotection, as acidic conditions can also promote the dehydration of the β-hydroxy group. acs.org

Table 3: Protection of the Ketone Group as a Cyclic Acetal

Protecting Group Reagent Catalyst Typical Deprotection
Ethylene Acetal Ethylene Glycol p-Toluenesulfonic Acid (p-TsOH) Aqueous Acid (e.g., HCl, H₂SO₄)

Data derived from general procedures for acetal formation. acs.orgchemrxiv.org

Esterification of the Hydroxyl Group

The secondary alcohol of this compound can be converted into an ester. A particularly powerful method for this transformation is the Mitsunobu reaction. organicreactions.org This reaction allows for the condensation of an alcohol with a carboxylic acid under mild, neutral conditions using a redox system, typically triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organicreactions.orgresearchgate.net A key feature of the Mitsunobu reaction with secondary alcohols is that it proceeds with a complete inversion of stereochemistry at the alcohol center. cdnsciencepub.comorganicreactions.org This stereospecificity is highly valuable in asymmetric synthesis. The reaction involves the activation of the hydroxyl group by the PPh₃/DEAD combination, followed by nucleophilic attack by the carboxylate anion.

Table 4: Mitsunobu Esterification of the Hydroxyl Group

Reagents Nucleophile (Acid) Solvent Stereochemistry
PPh₃, DEAD (or DIAD) R-COOH THF or Toluene Complete Inversion

Data derived from general principles of the Mitsunobu reaction. organicreactions.orgresearchgate.net

Theoretical and Computational Studies on 4 Hydroxyundecan 6 One

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical properties, including reactivity and spectroscopic characteristics. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to characterize the electronic landscape of organic molecules. nih.govacs.orgresearchgate.net

For 4-Hydroxyundecan-6-one, a typical computational approach would involve geometry optimization using a functional like B3LYP combined with a Pople-style basis set such as 6-31G(d,p). nih.govresearchgate.net Such calculations yield key electronic descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized around the electron-rich hydroxyl group, indicating its role as an electron donor, while the LUMO is centered on the electrophilic carbonyl carbon, marking it as the primary site for nucleophilic attack. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the calculation of atomic charges, such as those derived from the Mulliken population analysis, reveals the charge distribution across the molecule. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to carry significant negative partial charges, while the carbonyl carbon and the hydrogen of the hydroxyl group will exhibit positive partial charges, highlighting the polar nature of these functional groups.

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy+1.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)8.3 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Mulliken Charge (C=O Carbon)+0.55 eHighlights the electrophilic nature of the carbonyl carbon.
Mulliken Charge (OH Oxygen)-0.65 eIndicates the high electron density and nucleophilicity of the hydroxyl oxygen.

Note: The values in this table are illustrative and represent typical results expected from DFT/B3LYP/6-31G(d,p) calculations for a molecule with this structure.

Conformational Landscapes and Energetic Stability

The stability of different conformers is governed by a combination of factors, including torsional strain and steric interactions. libretexts.org In long-chain alkanes, staggered conformations (such as anti and gauche) are energetically preferred over eclipsed conformations. lumenlearning.com For this compound, the most stable conformer would likely adopt a staggered, extended-chain arrangement to minimize steric hindrance.

However, a particularly important consideration is the potential for intramolecular hydrogen bonding between the hydroxyl group at the C4 position and the carbonyl oxygen at the C6 position. A conformation that allows for the formation of this hydrogen bond would create a pseudo-cyclic structure, which could be significantly stabilized despite introducing some torsional strain. researchgate.netfrontiersin.org A thorough conformational search would compare the relative energies of the fully extended "linear" conformer against various folded conformers, including the one stabilized by the intramolecular hydrogen bond.

Conformer DescriptionKey Dihedral Angle (C4-C5)Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Feature
Extended (Anti)~180°0.00 (Reference)Minimizes steric and torsional strain.
Folded (Intramolecular H-Bond)Gauche (~60°)-1.5 to -3.0Stabilized by O-H···O=C hydrogen bond.
Gauche (No H-Bond)Gauche (~60°)+0.9Higher energy due to steric interactions without compensating H-bond.

Note: The values in this table are hypothetical, illustrating plausible energy differences between key conformers. The actual values would be determined via PES scanning.

Computational Mechanistic Elucidation of Synthetic Pathways (e.g., Aldol (B89426) and Dehydration Reactions)

This compound is a β-hydroxy ketone, a class of compounds commonly synthesized through the aldol reaction. wikipedia.org Computational chemistry can be used to elucidate the detailed mechanism of this reaction, mapping out the energy profile of the entire pathway, including intermediates and transition states. aiche.orgchemeurope.com

A plausible synthesis involves a crossed aldol reaction between an enolate derived from 2-heptanone and butanal as the electrophile. The base-catalyzed mechanism proceeds through three main steps: khanacademy.orgchemistrysteps.com

Enolate Formation: A base abstracts an α-proton from 2-heptanone to form a nucleophilic enolate intermediate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of butanal, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to yield the final this compound product.

Each of these steps has an associated activation energy barrier that can be calculated using DFT. Following the aldol addition, the product can undergo a dehydration reaction, particularly under acidic or basic conditions with heating, to form an α,β-unsaturated ketone. researchgate.netlibretexts.orgstudy.com This elimination reaction also has a distinct mechanistic pathway and energy profile that can be computationally modeled.

Reaction StepDescriptionIllustrative Activation Free Energy (ΔG‡, kcal/mol)Illustrative Reaction Free Energy (ΔG, kcal/mol)
1. Enolate FormationDeprotonation of 2-heptanone+18+15 (unfavorable equilibrium)
2. C-C Bond FormationEnolate attacks butanal+10-20 (highly favorable)
3. ProtonationAlkoxide protonation~0-15 (favorable)
4. DehydrationElimination of water+25+5 (can be driven by removal of water)

Note: These energy values are illustrative examples based on computational studies of similar aldol and dehydration reactions. aiche.orgresearchgate.net

Molecular Modeling of Intermolecular Interactions

The bulk properties of this compound are dictated by the nature and strength of its intermolecular interactions. Molecular modeling, especially through Molecular Dynamics (MD) simulations, can simulate the behavior of a large ensemble of molecules to study these forces. researchgate.netrsc.orgresearchgate.net

The primary intermolecular forces at play for this compound are hydrogen bonds and van der Waals interactions.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the lone pairs on both the hydroxyl oxygen and the carbonyl oxygen can act as hydrogen bond acceptors. This allows for the formation of a robust network of hydrogen bonds between molecules, leading to dimers and larger aggregates. These strong interactions are expected to contribute to a relatively high boiling point and viscosity compared to non-hydroxylated ketones of similar molecular weight.

MD simulations can provide quantitative data on these interactions, such as radial distribution functions that show the average distance and coordination number of neighboring molecules, as well as the average lifetime of hydrogen bonds. frontiersin.orgnih.gov

Interaction TypeParticipating GroupsTypical Energy Range (kcal/mol)Significance
Hydrogen Bond (Donor-Acceptor)-OH ··· O=C3 - 7Strong directional interaction; primary driver of association.
Hydrogen Bond (Donor-Acceptor)-OH ··· OH3 - 7Contributes to the hydrogen-bonding network.
Dipole-DipoleC=O ··· C=O1 - 3Weaker interaction due to alignment of polar carbonyl groups.
Van der Waals (Dispersion)Alkyl Chain 相互作用Variable (summates over the chain)Determines packing efficiency and contributes to cohesion.

Investigation of 4 Hydroxyundecan 6 One Interactions with Biological Systems Non Pharmacological Focus

Ligand-Protein Binding Dynamics

The interaction of any small molecule, or ligand, with a protein is a fundamental process in biology, governed by principles of molecular recognition. These interactions, which can range from transient to highly stable, are dictated by the three-dimensional structures of both the ligand and the protein's binding site, as well as the physicochemical properties of the interacting surfaces. Key parameters that define these dynamics include binding affinity (often expressed as the dissociation constant, Kd), association rate (kon), and dissociation rate (koff).

While no specific protein targets for 4-Hydroxyundecan-6-one have been identified, its structure, featuring both a hydroxyl and a ketone group, suggests the potential for various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for protein binding.

Future research could employ techniques like affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to screen for potential protein binding partners of this compound and to quantify the thermodynamics and kinetics of these interactions. Computational approaches, such as molecular docking and molecular dynamics simulations, could also be utilized to predict potential binding modes and affinities with known protein structures.

Enzyme-Substrate Interactions and Biotransformation Potential

The term biotransformation refers to the series of chemical modifications of a compound that occur within a living organism, primarily facilitated by enzymes. These processes are crucial for the metabolism of both endogenous and exogenous substances. Biotransformation reactions are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Given its chemical structure as a β-hydroxy ketone, this compound is a plausible substrate for various enzymes. The hydroxyl group could be a target for oxidation by dehydrogenases or for conjugation reactions, while the ketone group could undergo reduction.

The metabolism of β-hydroxy ketones is a well-established pathway in many organisms, particularly in the context of ketone body metabolism where compounds like β-hydroxybutyrate serve as an energy source. It is conceivable that this compound could enter similar metabolic pathways. Enzymes such as β-hydroxybutyrate dehydrogenase or other short-chain dehydrogenases/reductases (SDRs) could potentially catalyze the interconversion between the hydroxyl and ketone moieties of this compound.

To investigate its biotransformation potential, in vitro assays using liver microsomes or specific recombinant enzymes could be performed. Analysis of the resulting metabolites by techniques like mass spectrometry would provide direct evidence of the enzymatic reactions it undergoes.

Table 1: Potential Enzymatic Reactions for this compound

Reaction TypeEnzyme Class (Example)Potential Product
OxidationDehydrogenaseUndecane-4,6-dione
ReductionReductaseUndecane-4,6-diol
ConjugationGlucuronosyltransferase4-O-glucuronyl-undecan-6-one
ConjugationSulfotransferase4-O-sulfo-undecan-6-one

This table is hypothetical and represents potential biotransformation pathways based on the chemical structure of this compound.

Exploration of Molecular Targets and Pathways

Identifying the molecular targets and biological pathways affected by a compound is key to understanding its physiological role. For this compound, this remains an open area of investigation.

The structural similarity between this compound and a known bacterial signaling molecule raises the intriguing possibility that it may also function in intercellular communication, either within bacteria or potentially between bacteria and a host organism. Future research could explore this hypothesis by testing the ability of this compound to activate or inhibit known quorum-sensing systems or by using it as a probe in broader screens for signaling activity.

Furthermore, given its potential metabolism into products resembling fatty acid intermediates, it is also plausible that this compound or its metabolites could influence pathways related to lipid metabolism or energy homeostasis.

Table 2: Investigational Approaches for Molecular Target Identification

ApproachDescriptionPotential Outcome
Chemical ProteomicsUsing a tagged version of this compound to pull down interacting proteins from cell lysates.Identification of direct protein binding partners.
Transcriptomics/ProteomicsTreating cells or organisms with this compound and analyzing changes in gene or protein expression.Identification of affected biological pathways.
Quorum Sensing BioassaysTesting the ability of this compound to activate or inhibit reporter strains for known quorum-sensing systems.Determination of a potential role in bacterial signaling.
MetabolomicsAnalyzing the metabolic profile of cells or organisms after exposure to this compound.Understanding its biotransformation and impact on metabolic networks.

Advanced Chemical Synthesis Applications of 4 Hydroxyundecan 6 One As an Intermediate

Synthesis of Fine Chemicals and Specialty Organic Molecules

As a member of the β-hydroxy ketone family, 4-Hydroxyundecan-6-one is a precursor for synthesizing a range of fine chemicals and specialty organic molecules. google.comontosight.ai The dual functionality of the molecule allows for selective reactions, making it a valuable synthon in targeted chemical manufacturing.

Solvents and Co-solvents

The class of β-hydroxy ketones is utilized in the preparation of industrial solvents and co-solvents. google.com Their chemical structure, featuring both a polar hydroxyl group and a moderately polar ketone group on a significant hydrocarbon chain, imparts amphiphilic properties. This allows them to be effective in dissolving a range of solutes and to act as compatibility agents in various formulations. Further chemical modifications, such as hydrogenation of the ketone to a second hydroxyl group to form a diol, can produce specialty solvents with different properties.

Flavor and Fragrance Compounds

Hydroxy ketones are important intermediates and components in the flavor and fragrance industry. iitk.ac.inresearchgate.net While low molecular weight α-hydroxy ketones are often used directly as flavor ingredients, larger molecules like this compound serve as precursors. researchgate.net Through biotransformation or chemical synthesis, the β-hydroxy ketone structure can be modified to produce high-value fragrance molecules, such as macrocyclic ketones, providing a sustainable alternative to petroleum-based starting materials. lbl.gov The unique molecular properties of medium-chain methyl ketones, which can be derived from hydroxy ketones, make them useful as floral fragrances. nih.gov

Table 1: Examples of Ketone-Based Flavor & Fragrance Compounds

Compound Aroma Profile Typical Application
Raspberry Ketone Fruity, raspberry Food flavorings, perfumery
Acetoin Buttery, creamy Food flavorings (butter, yogurt)
2-Alkanones (C7, C9, C11) Nutty, cheesy Cheese flavor compositions

Pharmaceutical and Agrochemical Intermediates

The most significant application of β-hydroxy ketones is as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiorganic-chemistry.org The chiral 1,3-amino alcohol functionality, which can be synthesized directly from β-hydroxy ketones, is a crucial structural motif in numerous bioactive molecules. organic-chemistry.org

A prominent example is the use of β-hydroxy ketone intermediates in a highly convergent synthesis of the hydroxy-amine core of the HIV-protease inhibitors ritonavir (B1064) and lopinavir. organic-chemistry.org This synthesis involves a directed reductive amination of the β-hydroxy ketone, which stereoselectively prepares the required 1,3-syn-amino alcohol. organic-chemistry.orgacs.org This method represents the shortest reported route to this critical pharmaceutical core, highlighting the value of β-hydroxy ketones in medicinal chemistry. organic-chemistry.org

Integration into Multi-Step Organic Syntheses

A multi-step synthesis requires the strategic construction of a carbon skeleton and the transformation of functional groups to achieve a target molecule. msu.edu β-Hydroxy ketones like this compound are classic intermediates in these sequences because their functional groups allow for a wide array of subsequent reactions. youtube.com

The general pathway often involves:

Formation: Creation of the β-hydroxy ketone via an aldol (B89426) reaction to build the initial carbon framework. iitk.ac.in

Transformation: The hydroxyl and ketone groups can be independently or concertedly transformed. The hydroxyl group can be protected while the ketone is modified, or it can be used to direct stereoselective reactions. The ketone can undergo reduction to an alcohol, or the entire moiety can be converted to an α,β-unsaturated ketone through dehydration. google.com

Further Elaboration: The resulting products, such as 1,3-diols or α,β-unsaturated ketones, serve as intermediates for subsequent steps, leading to complex natural products or pharmaceuticals. msu.eduresearchgate.net

This stepwise approach, where the product of one reaction becomes the starting material for the next, is fundamental to building complex organic molecules from simpler precursors. udel.edu

Table 2: Key Transformations in Multi-Step Syntheses Involving β-Hydroxy Ketones

Starting Intermediate Reaction Product Significance
β-Hydroxy Ketone Directed Reductive Amination 1,3-syn-Amino Alcohol Core structure of many bioactive compounds, including HIV inhibitors. organic-chemistry.org
β-Hydroxy Ketone Dehydration (Acid or Base Catalyzed) α,β-Unsaturated Ketone Important intermediate for conjugate addition reactions. google.com

Potential in Materials Science Precursor Development

The application of hydroxy ketones extends into the field of materials science. While research often focuses on α-hydroxy ketones as precursors for materials like electro-optic acceptors, the underlying principle of using functionalized ketones as building blocks is broadly applicable. acs.orgresearchgate.net

There is documented potential for producing hydroxylated methyl ketones from renewable sources like glucose, which can then be used for polymerization to form novel materials. lbl.gov The ability to create long-chain functionalized molecules like this compound opens possibilities for developing new polymers and resins. ontosight.ai The hydroxyl and ketone groups can act as points for polymerization or for grafting onto other polymer backbones, potentially creating materials with tailored thermal or mechanical properties.

Future Research Trajectories and Scientific Challenges for 4 Hydroxyundecan 6 One

Innovations in Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to chiral α-hydroxyketones is a significant area of contemporary chemical research. ucl.ac.uk Future work on 4-hydroxyundecan-6-one will likely prioritize the shift from traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, to more sustainable "green" methodologies.

Key areas for innovation include:

Chemoenzymatic Synthesis: Leveraging the high selectivity of enzymes can provide access to specific stereoisomers of this compound, which is crucial for biological applications. The chemoenzymatic synthesis of related compounds, such as (2R)-2-hydroxyundecan-6-one, has already been demonstrated, highlighting the feasibility of this approach. researchgate.netthieme-connect.de Future research could explore a wider range of enzymes, such as transketolases, to catalyze the formation of the key carbon-carbon bond from renewable starting materials. ucl.ac.uk

One-Pot Multi-Enzyme Cascades: Designing artificial multi-enzyme cascades in a single reaction vessel represents a frontier in sustainable synthesis. sciepublish.comlongdom.org This approach mimics natural metabolic pathways to convert simple, low-cost feedstocks from vegetable oils or other biomass sources into valuable bifunctional compounds like this compound. ucl.ac.uksciepublish.com Such systems improve efficiency by eliminating the need to isolate and purify intermediates, thereby reducing solvent use and energy consumption. sciepublish.com

Catalysis in Aqueous Media: Moving away from organic solvents to water is a core principle of green chemistry. ucl.ac.uk Research into developing catalytic systems that are effective in water for the synthesis of this compound and its derivatives will be a significant challenge and a valuable goal.

Discovery of Novel Reactivity and Cascade Transformations

The dual functionality of this compound makes it an ideal substrate for discovering novel chemical transformations, particularly cascade reactions. Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events in a single synthetic operation without isolating intermediates. longdom.orgbaranlab.org This strategy is highly atom- and step-economical, enabling the rapid construction of complex molecular architectures. rsc.orgrsc.org

Future research trajectories could focus on:

Intramolecular Cyclizations: The hydroxyl and ketone groups are perfectly positioned to participate in intramolecular reactions. Depending on the reaction conditions and catalysts employed, this compound could serve as a precursor to various heterocyclic compounds, such as substituted furans or pyrans, which are common motifs in natural products.

Tandem Intermolecular/Intramolecular Reactions: Designing reactions where this compound first reacts with another molecule and then undergoes a subsequent intramolecular cyclization would be a powerful tool for generating molecular diversity. For example, a rhodium-catalyzed process could potentially enable a complex four-step cascade to create novel polycyclic structures. rsc.org

Enzyme-Initiated Cascades: As seen in the biosynthesis of complex natural products like lanosterol, enzymes can initiate powerful cascade reactions. longdom.org Exploring enzymes that can act on this compound or its precursors could unlock novel biosynthetic pathways to create structurally complex and biologically active molecules. longdom.org

The primary challenge in this area is controlling the selectivity of these complex transformations to favor the desired product over potential side reactions, which is often highly dependent on the specific substrate and reaction conditions. baranlab.org

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

A deep understanding of the structure of this compound and its behavior in chemical reactions is fundamental to harnessing its full potential. While standard techniques like 1D NMR and IR spectroscopy are workhorses, future research will necessitate the application of more advanced methods to gain deeper mechanistic insights. nih.govresearchgate.net

Prospective analytical approaches include:

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for unambiguously assigning the structure of new derivatives and intermediates. Advanced methods can also be used to study the three-dimensional structure and dynamics of this compound, particularly when it interacts with biological macromolecules. elsevier.com

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming molecular formulas. Techniques like tandem MS (MS/MS) can help elucidate the fragmentation patterns of this compound and its products, providing valuable clues about their structure and the mechanisms of the reactions they undergo.

Computational Chemistry and Machine Learning: Combining experimental spectroscopic data with computational modeling can provide atomic-level insights that are otherwise inaccessible. nih.gov For instance, density functional theory (DFT) calculations can help rationalize reaction mechanisms and predict reactivity. rsc.org Furthermore, emerging machine learning approaches are being developed to accelerate structure elucidation directly from raw NMR data, which could significantly speed up the discovery process. nih.gov

These advanced techniques are critical for confirming the absolute configuration of chiral centers, understanding reaction pathways, and characterizing the transient intermediates that are often key in cascade reactions. researchgate.netelsevier.com

Research GoalAdvanced TechniquePotential Insight
Determine StereochemistryChiral Chromatography, 2D NMR (e.g., NOESY)Absolute and relative configuration of stereocenters.
Elucidate Reaction MechanismIn-situ IR/Raman Spectroscopy, Tandem MSIdentification of transient intermediates and reaction kinetics.
Analyze Biological InteractionsSaturation Transfer Difference (STD) NMRMapping the binding epitope of the molecule to a protein receptor.
Predict ReactivityDFT Computational ModelingUnderstanding reaction energy barriers and transition states.

Broader Exploration of Biological System Modulation

Some of the most exciting future research on this compound lies in exploring its potential to modulate biological systems. Structurally related hydroxy-ketones are known to function as signaling molecules in both bacteria and insects, suggesting that this compound could have untapped biological activity.

Key avenues of investigation include:

Quorum Sensing in Bacteria: The bacterium Vibrio cholerae uses (S)-3-hydroxytridecan-4-one (CAI-1), a close analog of the target compound, as an autoinducer in its quorum sensing (QS) communication system. nih.gov The length and functionality of the fatty acid tail are critical for receptor binding and activity. nih.gov Future research should investigate whether this compound or its derivatives can act as agonists or antagonists of QS systems in various bacteria, which could lead to new strategies for controlling bacterial virulence. nih.govfrontiersin.org

Insect Pheromone Systems: In certain fruit fly species (Bactrocera), the related compound 2-hydroxyundecan-6-one has been identified as a common intermediate in the biosynthesis of spiroacetal pheromones. researchgate.netmdpi.com This suggests that this compound could potentially interfere with insect chemical communication, opening up possibilities for developing novel, species-specific pest management agents.

Modulation of Biological Rhythms and Pathways: The precise regulation of biological processes is fundamental to health. aps.org Bifunctional molecules can interact with key enzymes or receptors in metabolic pathways. nih.gov Given that related hydroxyalkanoates are monomers for polyhydroxyalkanoates (PHAs), a class of biopolyesters with medical applications, there is potential for this compound to influence these or other lipid-related pathways. nih.gov

The central challenge in this field is to identify the specific biological targets of this compound and to understand the structure-activity relationships that govern its effects. This will require a multidisciplinary approach combining organic synthesis, microbiology, entomology, and biochemistry.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for producing 4-Hydroxyundecan-6-one with high purity?

  • Methodological Answer :

  • Oxidative Methods : Use controlled oxidation of secondary alcohols (e.g., via Jones reagent or TEMPO-mediated oxidation) to form the ketone group while preserving the hydroxyl functionality. Ensure inert conditions to prevent side reactions like over-oxidation .
  • Protection-Deprotection Strategies : Protect the hydroxyl group during synthesis (e.g., using silyl ethers) to avoid unwanted reactivity, followed by deprotection under mild acidic conditions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, UV detection at 210 nm) or GC-MS (splitless mode, He carrier gas) .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Use 1^1H NMR (CDCl3_3, 400 MHz) to identify hydroxyl protons (δ 1.5–2.5 ppm) and ketone-adjacent protons (δ 2.1–2.7 ppm). 13^{13}C NMR confirms the carbonyl carbon (δ 205–215 ppm) .
  • FTIR : Detect hydroxyl stretches (3200–3600 cm1^{-1}) and ketone C=O (1700–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (ESI or EI mode) for molecular ion validation and fragmentation pattern analysis .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under nitrogen to prevent oxidation. Avoid exposure to light (use amber vials) .
  • Incompatibilities : Test reactivity with oxidizing agents (e.g., peroxides) and strong acids/bases via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in different solvents be resolved?

  • Methodological Answer :

  • Solvent Screening : Conduct kinetic studies in polar aprotic (DMSO, DMF) vs. nonpolar (hexane) solvents using UV-Vis spectroscopy to track reaction rates .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model solvent effects on transition states and activation energies .
  • Statistical Analysis : Use ANOVA to compare solvent-mediated reaction outcomes and identify outliers .

Q. What experimental designs are optimal for studying the compound’s role in biological systems (e.g., microbial interactions)?

  • Methodological Answer :

  • Dose-Response Assays : Test microbial growth inhibition (e.g., E. coli or S. cerevisiae) across concentrations (0.1–10 mM) using microplate readers (OD600_{600}) .
  • Metabolomic Profiling : Employ LC-MS/MS to track metabolic shifts in treated vs. control samples, focusing on pathways like lipid peroxidation .
  • Control Variables : Maintain consistent temperature (37°C), pH (7.4), and nutrient availability to isolate compound effects .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s catalytic behavior?

  • Methodological Answer :

  • Isotopic Labeling : Use 18^{18}O-labeled H2_2O in hydrolysis experiments to trace oxygen incorporation into reaction products via GC-IRMS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ Spectroscopy : Monitor intermediate species via time-resolved FTIR or Raman spectroscopy during catalytic cycles .

Key Considerations for Researchers

  • Reproducibility : Document experimental protocols in detail, including instrument calibration and batch-to-batch variability .
  • Literature Gaps : Prioritize studies comparing this compound with structural analogs (e.g., 4-Hydroxy-TEMPO) to explain divergent reactivities .
  • Ethical Compliance : Adhere to chemical waste disposal guidelines (e.g., EPA protocols) for hazardous byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.